molecular formula C9H11NO3 B8461620 4-methoxy-2-Pyridinepropanoic acid

4-methoxy-2-Pyridinepropanoic acid

Cat. No.: B8461620
M. Wt: 181.19 g/mol
InChI Key: IZGQSDZAESMUQU-UHFFFAOYSA-N
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Description

4-Methoxy-2-pyridinepropanoic acid is a pyridine derivative featuring a methoxy group at the 4-position of the pyridine ring and a propanoic acid chain at the 2-position. The methoxy group and propanoic acid substituents influence its physicochemical properties, such as acidity, solubility, and biological activity, which can be inferred from analogs discussed below .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(4-methoxypyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-13-8-4-5-10-7(6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

IZGQSDZAESMUQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-Pyridinepropanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 4-methoxy-2-Pyridinepropanoic acid may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-Pyridinepropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include hydroxyl derivatives, alcohol derivatives, and substituted pyridine derivatives.

Scientific Research Applications

4-methoxy-2-Pyridinepropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-Pyridinepropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propionic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Haloxyfop and Fluazifop (Pyridinyloxy Phenoxypropanoic Acids)

  • Structure: Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) and fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) are herbicidal phenoxypropanoic acids with pyridine rings.
  • Key Differences: Substituents: Haloxyfop/fluazifop have trifluoromethyl and chloro groups on their pyridine rings, whereas 4-methoxy-2-pyridinepropanoic acid features a methoxy group. Acidity: The propanoic acid chain in 4-methoxy-2-pyridinepropanoic acid may confer a lower pKa (~4–5) compared to the phenoxypropanoic acids (pKa ~3–4), influencing herbicidal uptake . Applications: Haloxyfop/fluazifop are widely used as selective herbicides, while the methoxy substituent in the target compound could modulate selectivity toward different plant species .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

  • Structure : A pyrimidinecarboxylic acid with chloro and methyl substituents.
  • Key Differences: Ring System: Pyrimidine (six-membered, two nitrogens) vs. pyridine (six-membered, one nitrogen). Acidity: Pyrimidinecarboxylic acids typically exhibit higher acidity (pKa ~2–3) due to electron-withdrawing effects of the second nitrogen, whereas 4-methoxy-2-pyridinepropanoic acid’s methoxy group is electron-donating, raising its pKa . Safety: Pyrimidine derivatives often require stringent handling (e.g., enclosed processes, ventilation), while methoxy-substituted pyridines may pose lower acute toxicity .

6-(4-Methoxyphenyl)-1-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-Carboxylic Acid

  • Structure : A pyrazolopyridinecarboxylic acid with a methoxyphenyl group.
  • Key Differences: Bioavailability: The pyrazolopyridine core may enhance metabolic stability compared to the simpler pyridinepropanoic acid. Substituent Position: The meta-methoxy group in this compound vs. the para-methoxy group in the target compound could alter receptor binding in biological systems .

Physicochemical Properties and Structure-Activity Relationships

Acidity and Solubility

  • 4-Methoxy-2-Pyridinepropanoic Acid: pKa: Estimated ~4–5 (propanoic acid chain) and ~6.5 (pyridine nitrogen, based on 4-methoxypyridine’s pKa of 6.47 ). Solubility: Moderate water solubility due to ionizable groups, enhanced by the methoxy group’s polarity.
  • Comparisons: 2-Methoxypyridine: Lower pyridine pKa (3.06) due to ortho-methoxy electron-withdrawing effects . Phenoxypropanoic Acids: Higher acidity (pKa ~3–4) due to stronger electron-withdrawing substituents (e.g., trifluoromethyl) .

Thermodynamic Stability

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